molecular formula C5H11NO B2811036 (3S,5S)-5-methylpyrrolidin-3-ol CAS No. 1108234-24-7

(3S,5S)-5-methylpyrrolidin-3-ol

Cat. No.: B2811036
CAS No.: 1108234-24-7
M. Wt: 101.149
InChI Key: AGTDSFXRPBMMGQ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C5H11NO. It is a pyrrolidine derivative, characterized by a five-membered ring containing one nitrogen atom and a hydroxyl group at the third position. The compound’s stereochemistry is defined by the (3S,5S) configuration, indicating the spatial arrangement of its atoms.

Scientific Research Applications

(3S,5S)-5-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methylpyrrolidin-3-ol typically involves the reduction of a suitable precursor. One common method starts with the reduction of a pyrrolidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:

    Starting Material: Pyrrolidinone derivative

    Reducing Agent: Lithium aluminum hydride (LiAlH4)

    Solvent: Anhydrous ether

    Reaction Conditions: Reflux for several hours

The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalytic hydrogenation is another method used in industrial settings, where a suitable catalyst like palladium on carbon (Pd/C) is employed to reduce the pyrrolidinone derivative under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.

    Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM), room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully reduced pyrrolidine derivative.

    Substitution: Formation of a halogenated pyrrolidine derivative.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group and the nitrogen atom in the pyrrolidine ring are key functional groups that participate in these interactions, potentially forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-methylpyrrolidin-3-ol: The enantiomer of (3S,5S)-5-methylpyrrolidin-3-ol, with opposite stereochemistry.

    (3S,5S)-5-hydroxymethylpyrrolidin-3-ol: A similar compound with a hydroxymethyl group instead of a methyl group.

    (3S,5S)-5-methylpyrrolidin-2-one: A related compound with a carbonyl group at the second position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a hydroxyl group and a nitrogen atom in a five-membered ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3S,5S)-5-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDSFXRPBMMGQ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.